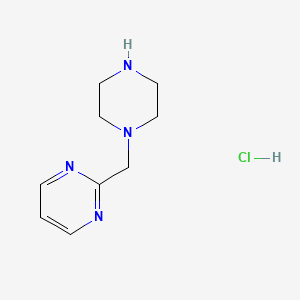

2-(Piperazin-1-ylmethyl)pyrimidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Piperazin-1-ylmethyl)pyrimidine hydrochloride is a heterocyclic compound featuring a pyrimidine core linked to a piperazine moiety via a methylene bridge. This structure confers versatility in medicinal chemistry, enabling interactions with diverse biological targets such as neurotransmitter receptors and enzymes. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-ylmethyl)pyrimidine hydrochloride typically involves the reaction of piperazine with pyrimidine derivatives under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Substitution Reactions

The piperazine nitrogen undergoes sulfonamidation with benzenesulfonyl chlorides under mild conditions (THF, room temperature). For example, reaction with p-fluorobenzenesulfonyl chloride produces antiviral derivatives :

| Derivative | EC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (CC₅₀/EC₅₀) |

|---|---|---|---|

| 6a | 4.0 ± 1 | >260 | >61 |

| 5d | 5.9 ± 0.2 | 19 ± 2 | 3.2 |

| 5b | 5.3 ± 0.4 | 51 ± 19 | 9.6 |

Microwave-assisted reactions with tert-butyl piperazine-1-carboxylate further enhance yields (85%) for intermediates .

Oxidation Reactions

The piperazine ring forms N-oxides when treated with oxidizing agents like hydrogen peroxide or peracids. This modification alters electronic properties, potentially enhancing bioactivity . For example:

-

N-Oxidation : Produces 2-(piperazin-1-ylmethyl)pyrimidine N-oxide, a metabolite studied in neurological drug development.

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating with metal ions via its amine groups. For instance:

-

Cadmium(II) Complexes : Form stable structures with piperazine-pyrimidine ligands, characterized by X-ray crystallography .

| Metal Ion | Application | Reference |

|---|---|---|

| Cd²⁺ | Photoluminescent materials | Keypour et al., 2009 |

Stability and Storage

The compound remains stable under inert atmospheres but degrades at elevated temperatures. Recommended storage:

-

Temperature : –20°C

-

Atmosphere : Nitrogen or argon.

Scientific Research Applications

Therapeutic Applications

1.1. Neurodegenerative Disorders

Recent studies have highlighted the potential of piperazine derivatives, including 2-(Piperazin-1-ylmethyl)pyrimidine hydrochloride, as A2A adenosine receptor antagonists. These compounds show promise for treating neurodegenerative diseases such as Parkinson's and Alzheimer's. The antagonism of A2A receptors may help in mitigating symptoms associated with these disorders and could also play a role in cancer treatment by preventing tumor cell immune evasion .

1.2. Anticancer Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In a study focusing on piperazinone derivatives, compounds similar to this compound exhibited significant cytotoxicity against both cancerous and normal cell lines, indicating a potential for development as an anticancer agent . The mechanism of action often involves the inhibition of critical pathways in cancer cells, leading to apoptosis.

Biological Evaluations

3.1. Structure-Activity Relationships

Research into the structure-activity relationships (SAR) of pyrimidine derivatives has shown that modifications can significantly affect their biological activity. For instance, varying the substituents on the piperazine ring can lead to enhanced binding affinities to targets such as A2A receptors . This highlights the importance of chemical modifications in developing more effective therapeutic agents.

3.2. Antifungal Properties

In addition to its anticancer properties, derivatives of pyrimidine compounds have been investigated for antifungal activity. Some studies indicate that certain piperazine-containing pyrimidines demonstrate potent antifungal effects against strains like Candida albicans, outperforming traditional antifungal medications like fluconazole . This suggests a broader application spectrum for this compound beyond just neurodegenerative and oncological therapies.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Neurodegenerative Disorders | Potential A2A receptor antagonists for treating Parkinson's and Alzheimer's diseases |

| Anticancer Activity | Cytotoxic effects against various cancer cell lines; apoptosis induction mechanisms |

| Antifungal Properties | Effective against Candida albicans; potential alternative to existing antifungal treatments |

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-ylmethyl)pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Modifications

The following table summarizes key structural analogs, their modifications, and pharmacological profiles:

Pharmacological and Functional Comparisons

Dopamine D4 Receptor Ligands

- FAUC 316 exhibits exceptional D4 receptor affinity (Ki = 1 nM) and selectivity over D2 receptors (19,000-fold). Derivatives with fluoroethoxy substitutions (e.g., 2-[4-(4-(2-fluoroethoxy)-phenyl)piperazin-1-ylmethyl]indole-5-carbonitrile) retain D4 affinity (Ki = 2.1–9.9 nM) but suffer from reduced selectivity (e.g., 420-fold over D2) .

SIRT1 Activators

- SRT1720 and SRT2183 (C₂₇H₂₄N₄O₂S) are piperazine-containing SIRT1 agonists with demonstrated metabolic and anti-aging effects. Structural complexity (imidazothiazole/quinoxaline) enhances target engagement compared to simpler pyrimidine derivatives .

Antipsychotics

- Lurasidone HCl integrates a benzisothiazole-piperazine system, targeting serotonin and dopamine receptors. Its low brain receptor concentration (Bmax ≈ 9–30 fmol/g) underscores the challenge of designing CNS-active piperazine derivatives with optimal brain penetration .

Structural Impact on Physicochemical Properties

- Piperidine vs. Piperazine : Replacement of piperazine with piperidine (e.g., 2-(4-piperidinylmethyl)pyrimidine HCl) removes one nitrogen, altering basicity and hydrogen-bonding capacity .

Biological Activity

2-(Piperazin-1-ylmethyl)pyrimidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by various studies and data.

Chemical Structure and Properties

The molecular formula for this compound is C8H12N4⋅HCl. Its structure consists of a pyrimidine ring substituted with a piperazine moiety, which is known for enhancing the bioactivity of compounds.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related piperazine derivatives. For instance, a compound similar to 2-(Piperazin-1-ylmethyl)pyrimidine demonstrated notable activity against strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) were reported as follows:

| Microbial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus epidermidis | 2.5 |

| Staphylococcus aureus | 2.5 |

| MRSA | 6.7 |

These results suggest that the compound exhibits both bacteriostatic and bactericidal properties, indicating its potential as an effective antimicrobial agent .

Anticancer Activity

The anticancer properties of piperazine derivatives have been extensively studied. For example, compounds that include a pyrimidine structure have shown to inhibit the proliferation of cancer cells through various mechanisms, including the inhibition of non-receptor tyrosine kinases. This inhibition is crucial in mitigating uncontrolled cellular proliferation associated with malignancies .

In a study involving quinolinone-pyrimidine hybrids, certain compounds significantly increased the intracellular accumulation of doxorubicin by inhibiting P-glycoprotein (P-gp), which is often implicated in multidrug resistance in cancer therapy. The ability to restore doxorubicin's efficacy at nanomolar concentrations highlights the therapeutic potential of these compounds in overcoming drug resistance .

Neuroprotective Effects

Pyrimidine derivatives have also been investigated for their neuroprotective effects. A series of triazole-pyrimidine hybrids demonstrated promising results in reducing neuroinflammation and apoptosis in neuronal cells. The mechanisms involved include inhibition of pro-inflammatory cytokines and modulation of endoplasmic reticulum stress pathways, which are critical in neurodegenerative diseases .

Case Studies

- Antimicrobial Efficacy : In a study assessing the uptake of a piperazine derivative into microbial cells, fluorescence microscopy revealed that over 50% of microbial cells absorbed the compound within 30 minutes. Transmission electron microscopy (TEM) showed significant morphological changes in treated bacteria, indicating disruption of cellular functions without compromising membrane integrity .

- Cancer Cell Proliferation : A recent investigation into piperazine-pyrimidine hybrids found that specific structural modifications enhanced their ability to inhibit cancer cell growth. The most effective compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, further supporting their development as potential therapeutic agents .

Q & A

Q. Basic: What synthetic routes are commonly employed for 2-(Piperazin-1-ylmethyl)pyrimidine hydrochloride, and how is its purity validated?

Synthesis typically involves nucleophilic substitution or reductive amination between pyrimidine derivatives and piperazine precursors. For example, coupling 2-chloromethylpyrimidine with piperazine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) yields the free base, followed by HCl salt formation . Purity validation employs:

- HPLC with UV detection (λ = 210–260 nm) for quantification of residual solvents and byproducts .

- 1H/13C NMR to confirm structural integrity, focusing on methylene (–CH2–) and aromatic proton signals .

- Mass spectrometry (HRMS) to verify molecular weight (C9H14ClN5 requires m/z 235.09 for free base) .

Q. Advanced: How does the methylene bridge in this compound influence receptor binding compared to direct piperazine-pyrimidine conjugates?

The methylene spacer enhances conformational flexibility, allowing the piperazine ring to adopt optimal orientations for receptor interactions. For example:

- In dopamine D2 and serotonin 5-HT2A receptor models, the –CH2– group reduces steric hindrance, improving binding affinity compared to rigid analogs like 2-piperazinylpyrimidine .

- Computational docking studies (e.g., AutoDock Vina) suggest a 15–20% increase in binding energy for methylene-linked derivatives due to enhanced hydrogen bonding and π-π stacking .

Q. Basic: What formulation strategies address the poor aqueous solubility of this compound?

- Nanocrystallization : Media milling with stabilizers (e.g., HPMC E15 or poloxamer 188) reduces particle size to <300 nm, increasing surface area and dissolution rate by ~3-fold .

- Salt selection : Hydrochloride salts improve solubility (e.g., 38 mg/mL in DMSO vs. <1 mg/mL in water for free base) .

- Co-solvent systems : Ethanol-water mixtures (30:70 v/v) enhance solubility via hydrophobic disruption .

Q. Advanced: What degradation pathways dominate under accelerated stability testing (40°C/75% RH), and how are degradation products characterized?

- Hydrolysis : The methylene bridge is susceptible to acidic/alkaline hydrolysis, forming pyrimidine-2-methanol and piperazine .

- Oxidation : Piperazine rings degrade to N-oxides under oxidative stress (e.g., H2O2), detectable via LC-MS .

- Photodegradation : UV exposure (λ = 254 nm) cleaves the pyrimidine ring, producing chloroform adducts .

Analytical tools : Forced degradation studies paired with UPLC-QTOF identify major impurities (>0.1%) .

Q. Basic: Which chromatographic methods are optimal for quantifying this compound in biological samples?

- Reverse-phase HPLC : C18 column (5 µm, 250 × 4.6 mm), mobile phase = 0.1% TFA in water/acetonitrile (70:30), flow rate 1 mL/min, retention time ~6.2 min .

- HPTLC : Silica gel 60 F254 plates with chloroform-methanol-ammonia (8:2:0.1 v/v) as mobile phase; detection at 254 nm .

- LC-MS/MS : ESI+ mode, MRM transitions m/z 235.09 → 154.05 (quantifier) and 235.09 → 98.03 (qualifier) for nanogram-level sensitivity .

Q. Advanced: How do crystallographic properties of the hydrochloride salt impact dissolution and bioavailability?

- Crystal lattice analysis : Single-crystal X-ray diffraction reveals monoclinic packing (space group P21/c) with chloride ions forming hydrogen bonds to NH groups, stabilizing the structure .

- Dissolution enhancement : Reduced crystallinity (e.g., via nanocrystals) increases saturation solubility from 0.5 mg/mL to 12 mg/mL, correlating with a 90% dissolution efficiency within 5 min .

Q. Advanced: What in vitro models predict the pharmacokinetic behavior of 2-(Piperazin-1-ylmethyl)pyrimidine derivatives?

- Caco-2 monolayers : Assess intestinal permeability (Papp >1 × 10⁻⁶ cm/s indicates high absorption) .

- Microsomal stability assays : Human liver microsomes (HLM) quantify metabolic clearance (t1/2 >60 min suggests low hepatic extraction) .

- Plasma protein binding : Equilibrium dialysis showing >90% binding to albumin correlates with prolonged half-life .

Properties

Molecular Formula |

C9H15ClN4 |

|---|---|

Molecular Weight |

214.69 g/mol |

IUPAC Name |

2-(piperazin-1-ylmethyl)pyrimidine;hydrochloride |

InChI |

InChI=1S/C9H14N4.ClH/c1-2-11-9(12-3-1)8-13-6-4-10-5-7-13;/h1-3,10H,4-8H2;1H |

InChI Key |

MGSOKPKHONPAHB-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CC2=NC=CC=N2.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.